Tetradecyl trimethyl ammonium fluoride
Description
Contextualization within Quaternary Ammonium (B1175870) Chemistry and Fluorinated Organic Systems
Quaternary ammonium compounds are a class of organic salts characterized by a positively charged polyatomic ion of the structure [NR4]+, where R represents alkyl or aryl groups. These compounds are noted for being permanently charged, irrespective of the pH of their environment. The synthesis of QACs is typically achieved through the alkylation of tertiary amines, a process known as quaternization. When one of the alkyl groups is a long chain, as in the case of Tetradecyl trimethyl ammonium fluoride (B91410), the molecule exhibits amphiphilic properties, functioning as a cationic surfactant.
Historical Trajectories and Foundational Studies of Tetradecyl Trimethyl Ammonium Fluoride Analogs
The scientific exploration of quaternary ammonium compounds dates back to the early 20th century, with their antimicrobial properties being a primary focus of early research. The development of QACs with long alkyl chains as effective surfactants and disinfectants followed, with foundational studies largely concentrating on the chloride and bromide salts due to their synthetic accessibility and broad-spectrum antimicrobial activity.
Foundational studies on analogs such as tetradecyltrimethylammonium bromide (TTAB) have been crucial in understanding the behavior of long-chain QACs. Research on TTAB has extensively investigated its micellization properties in various media, including the determination of its critical micelle concentration (CMC), aggregation number, and the thermodynamics of micelle formation. nih.gov These studies have provided a framework for understanding how factors like temperature, solvent composition, and the presence of additives influence the self-assembly of these surfactants. Spectroscopic techniques have been employed to probe the structure and stability of nanoparticles capped with TTAB, offering insights into the interaction between the surfactant and material surfaces. While direct historical studies on this compound are scarce, the extensive body of work on its bromide and chloride analogs provides a crucial foundation for predicting and understanding its behavior.
Scholarly Significance and Contemporary Research Frontiers for this compound
The scholarly significance of this compound and its analogs lies in their potential applications stemming from their surfactant and antimicrobial properties. Contemporary research continues to explore the fundamental aspects of their behavior and to develop new applications. A significant frontier is the development of novel fluorinated surfactants, which exhibit unique properties such as high thermal and chemical stability and the ability to significantly lower surface and interfacial tension. researchgate.net Research into fluorinated quaternary ammonium surfactants has demonstrated their enhanced activity against certain microorganisms, suggesting that the strategic incorporation of fluorine can lead to more effective antimicrobial agents.
Current research is also focused on the synthesis and characterization of new QACs with tailored properties for specific applications. This includes the development of QACs that can act as catalysts or be incorporated into dental materials for their antimicrobial and fluoride-releasing capabilities. The in situ generation of quaternary ammonium fluorides is another area of active investigation, aiming to provide a convenient source of fluoride for various chemical transformations. The study of the aggregation behavior of these surfactants in the presence of various additives and in mixed solvent systems remains a key area of research, with implications for their use in formulations and as delivery vehicles.
Overview of Interdisciplinary Research Paradigms Applied to this compound
The study of this compound and its analogs is inherently interdisciplinary, drawing on principles and techniques from chemistry, physics, materials science, and biology.
In Chemistry , research focuses on the synthesis of novel QACs, the study of their reaction mechanisms, and their application as catalysts or reagents in organic synthesis. The development of methods for preparing anhydrous quaternary ammonium fluorides is a key area, as the presence of water can significantly affect their reactivity.
In Physics and Physical Chemistry , the self-assembly and aggregation behavior of these surfactants are investigated using techniques such as conductivity measurements, fluorescence spectroscopy, and small-angle neutron scattering. These studies provide fundamental insights into the forces driving micelle formation and the structure of the resulting aggregates.
In Materials Science , QACs are utilized as structure-directing agents in the synthesis of nanomaterials, as stabilizers for nanoparticles, and as functional components in polymers and coatings. The interaction of QACs with surfaces is a critical aspect of this research, with applications in areas such as corrosion inhibition and the development of antimicrobial surfaces.
In Biology and Medicine , the antimicrobial properties of QACs are of primary interest. Research in this area involves evaluating their efficacy against various microorganisms, understanding their mechanisms of action, and developing new applications in areas such as disinfection and antimicrobial materials. The use of QACs in drug delivery systems is also an emerging area of research.
The interdisciplinary nature of this research allows for a comprehensive understanding of the properties and potential applications of this compound and related compounds, from the molecular level to their performance in complex systems.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | trimethyl(tetradecyl)azanium;fluoride |
| Molecular Formula | C17H38FN |
| Molecular Weight | 275.5 g/mol |
| Exact Mass | 275.29882838 Da |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 19 |
| Formal Charge | 0 |
| Complexity | 157 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 13 |
Data sourced from PubChem CID 15127562.
Table 2: Research Findings on Analogs of this compound
| Analog | Research Focus | Key Findings |
| Tetradecyltrimethylammonium bromide (TTAB) | Micellization in formamide-water mixtures | CMC and degree of counterion dissociation increase with temperature and formamide (B127407) content. Micellization is entropy-driven at lower temperatures. nih.gov |
| Tetradecyltrimethylammonium bromide (TTAB) | Capping agent for platinum nanoparticles | Thermal decay leads to a strongly bonded layer of ammonium cations on the platinum surface. The FTIR spectrum of adsorbed TTAB is significantly perturbed compared to the pure compound. |
| Fluorinated Quaternary Ammonium Surfactants | Antimicrobial activity | Enhanced activity against Pseudomonas aeruginosa compared to non-fluorinated commercial references. |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H38FN |
|---|---|
Molecular Weight |
275.5 g/mol |
IUPAC Name |
trimethyl(tetradecyl)azanium;fluoride |
InChI |
InChI=1S/C17H38N.FH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XSTXOQANVZEEEF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.[F-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Tetradecyl Trimethyl Ammonium Fluoride
Established Synthetic Pathways for Tetradecyl Trimethyl Ammonium (B1175870) Fluoride (B91410)
The traditional synthesis of tetradecyl trimethyl ammonium fluoride relies on well-established reactions, including metathesis, neutralization, and alkylation/quaternization strategies. These methods typically involve the preparation of a tetradecyl trimethyl ammonium salt with a different counter-ion, followed by an anion exchange to introduce the fluoride.
Metathesis Reactions in this compound Synthesis
Metathesis, or double displacement reaction, is a common and effective method for preparing this compound. This approach involves the reaction of a soluble tetradecyl trimethyl ammonium salt, typically the bromide or chloride, with a fluoride salt that forms an insoluble precipitate with the original counter-ion.
A prevalent strategy employs the use of silver fluoride (AgF). The reaction between tetradecyl trimethyl ammonium bromide (TTAB) and silver fluoride in a suitable solvent, such as methanol (B129727) or acetonitrile, leads to the formation of this compound and the precipitation of insoluble silver bromide (AgBr). The removal of the precipitate by filtration, followed by the evaporation of the solvent, yields the desired fluoride salt.
Table 1: Illustrative Parameters for Metathesis Reaction
| Parameter | Value |
| Precursor | Tetradecyl trimethyl ammonium bromide (TTAB) |
| Fluorinating Agent | Silver Fluoride (AgF) |
| Solvent | Methanol or Acetonitrile |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
| Byproduct | Silver Bromide (AgBr) |
| Work-up | Filtration and solvent evaporation |
This table presents typical conditions for this type of reaction and may require optimization for specific applications.
The efficiency of this reaction is driven by the low solubility of the silver halide byproduct. Careful selection of the solvent is crucial to ensure the solubility of the reactants while minimizing the solubility of the precipitated salt.
Neutralization Approaches for this compound Preparation
Neutralization of a quaternary ammonium hydroxide (B78521) with hydrofluoric acid (HF) is another fundamental approach to the synthesis of this compound. researchgate.net This method first requires the preparation of tetradecyl trimethyl ammonium hydroxide. This can be achieved through the treatment of a tetradecyl trimethyl ammonium halide with a strong base, such as sodium hydroxide, or more commonly, through the use of an anion-exchange resin in the hydroxide form.
Once the tetradecyl trimethyl ammonium hydroxide solution is obtained, it is carefully neutralized with a stoichiometric amount of hydrofluoric acid. researchgate.net The reaction is an acid-base neutralization that forms the desired salt and water.
Reaction Scheme:
[C₁₄H₂₉N(CH₃)₃]⁺OH⁻ + HF → [C₁₄H₂₉N(CH₃)₃]⁺F⁻ + H₂O
This method offers the advantage of producing a relatively pure product, as the only byproduct is water, which can be removed under reduced pressure. However, the handling of highly corrosive and toxic hydrofluoric acid requires stringent safety precautions. The pH of the final solution must be carefully controlled to ensure complete neutralization without the presence of excess acid or base.
Alkylation and Quaternization Strategies for this compound
The synthesis of the tetradecyl trimethyl ammonium cation is achieved through the quaternization of a tertiary amine precursor, N,N-dimethyl-1-tetradecanamine. This reaction involves the treatment of the tertiary amine with a methylating agent. Traditionally, methyl halides such as methyl iodide or methyl bromide are used to produce the corresponding tetradecyl trimethyl ammonium halide salt.
Reaction Scheme:
C₁₄H₂₉N(CH₃)₂ + CH₃X → [C₁₄H₂₉N(CH₃)₃]⁺X⁻ (where X = I, Br)
Following the quaternization, the resulting halide salt can then be converted to the fluoride salt using one of the metathesis or ion-exchange methods described previously.
Direct quaternization to form the fluoride salt is less common due to the low reactivity of methyl fluoride as an alkylating agent. However, alternative methylating agents in the presence of a fluoride source could potentially be employed.
Novel and Advanced Synthetic Approaches for this compound
Research into the synthesis of quaternary ammonium fluorides continues to evolve, with a focus on developing more efficient, safer, and environmentally benign methods. These novel approaches aim to overcome some of the limitations of the established pathways.
In Situ Generation Techniques for Reactive this compound Species
The in situ generation of reactive fluoride sources has gained significant attention, particularly for applications in nucleophilic fluorination reactions. nih.govnih.govresearchgate.net While not specifically detailed for this compound, the principles can be extended. This approach avoids the isolation of the often hygroscopic and challenging-to-handle anhydrous quaternary ammonium fluoride salts.
One such strategy involves the reaction of a stable and readily available tetradecyl trimethyl ammonium salt (e.g., chloride or phenoxide) with a fluorine-containing electrophile immediately before its use in a subsequent reaction. researchgate.net This generates the highly reactive "naked" fluoride ion in the reaction medium.
Table 2: Potential Components for In Situ Generation
| Tetradecyl Trimethyl Ammonium Precursor | Fluorine Source |
| Tetradecyl trimethyl ammonium chloride | Cesium fluoride (CsF) |
| Tetradecyl trimethyl ammonium phenoxide | Sulfuryl fluoride (SO₂F₂) |
This table provides examples of reactant combinations used for other tetraalkylammonium fluorides that could be adapted.
These techniques offer the advantage of using more stable precursors and generating the active fluorinating agent on demand, potentially under milder reaction conditions.
Catalytic Enhancements in this compound Synthesis
Catalysis offers a promising avenue for improving the efficiency and sustainability of this compound synthesis. While specific catalytic systems for this exact compound are not widely reported, general principles of catalytic fluorination are applicable. mdpi.comescholarship.orgacs.orgnih.gov
Phase-transfer catalysis, for instance, could be employed to facilitate the anion exchange reaction. A phase-transfer catalyst can shuttle the fluoride anion from an aqueous or solid phase into an organic phase containing the tetradecyl trimethyl ammonium salt, thereby accelerating the metathesis reaction.
Additionally, advances in transition-metal-catalyzed fluorination reactions could potentially be adapted for the synthesis of this and other quaternary ammonium fluorides. nih.gov These methods might involve the use of a metal catalyst to activate a C-F bond in a fluorinating agent, facilitating its transfer to the quaternary ammonium cation. The development of such catalytic systems remains an active area of research.
Optimization of Reaction Parameters and Yield Enhancement in this compound Production
Maximizing the yield and purity of this compound requires careful optimization of several key reaction parameters, particularly for the anion metathesis method.
Stoichiometry of Reactants: The molar ratio of the inorganic fluoride source to the tetradecyltrimethylammonium bromide precursor is a critical factor. Employing a slight to moderate excess of the fluoride salt (e.g., 1.1 to 1.5 equivalents) can significantly increase the conversion rate by shifting the reaction equilibrium toward the products.
Temperature and Reaction Time: The reaction kinetics are influenced by temperature. While elevated temperatures can speed up the anion exchange, they also risk promoting decomposition of the quaternary ammonium salt. Therefore, reactions are often conducted at moderate temperatures (e.g., 40-60 °C) for a duration determined by empirical testing, often ranging from 12 to 48 hours, to achieve a balance between reaction rate and product stability.
Solvent Selection: The choice of solvent is paramount for yield enhancement. An ideal solvent will maximize the solubility of the reactants while minimizing the solubility of the inorganic bromide byproduct, thereby facilitating its removal by filtration and driving the reaction forward.
Below are interactive tables with representative data illustrating the effects of parameter optimization on reaction yield.
Table 1: Effect of Reactant Molar Ratio and Time on Yield This table illustrates how adjusting the molar ratio of Potassium Fluoride (KF) to Tetradecyl Trimethyl Ammonium Bromide (TTAB) and the reaction time can influence the final product yield at a constant temperature of 50°C.
| Molar Ratio (KF:TTAB) | Reaction Time (hours) | Yield (%) |
| 1.0 : 1 | 12 | 65 |
| 1.0 : 1 | 24 | 72 |
| 1.2 : 1 | 12 | 78 |
| 1.2 : 1 | 24 | 85 |
| 1.5 : 1 | 24 | 91 |
| 1.5 : 1 | 36 | 90 |
Table 2: Influence of Solvent on Reaction Yield This table demonstrates the impact of different solvents on the yield of the anion exchange reaction between TTAB and AgF, highlighting the importance of byproduct (AgBr) insolubility.
| Solvent | AgBr Solubility (g/100mL at 20°C) | Reaction Yield (%) |
| Water | 1.2 x 10⁻⁵ | 95 |
| Methanol | 2.0 x 10⁻⁴ | 92 |
| Acetonitrile | 8.9 x 10⁻⁴ | 88 |
| Dimethylformamide (DMF) | 0.035 | 65 |
Purification and Isolation Techniques for this compound
The purification of this compound is a critical step, complicated by the compound's hygroscopic nature and the need to remove all inorganic byproducts and residual solvents. rsc.orgwikipedia.org
Removal of Byproducts: In the case of anion metathesis, the primary inorganic byproduct (e.g., KBr or AgBr) is typically insoluble in the reaction solvent and can be efficiently removed by filtration. The filtrate then contains the desired product, dissolved solvent, and any unreacted starting materials.
Solvent Removal: The bulk of the solvent is removed from the filtrate under reduced pressure using a rotary evaporator. This process must be conducted at a moderate temperature to prevent thermal degradation of the product.
Drying and Final Isolation: Achieving an anhydrous final product is the most challenging aspect of purification. Quaternary ammonium fluorides readily absorb atmospheric moisture. sc.edu The concentrated product obtained after solvent evaporation is subjected to rigorous drying under high vacuum at an elevated temperature (e.g., 80-100 °C) for an extended period. rsc.org This step is crucial for removing trace amounts of water and residual solvent. All manipulations of the final product should ideally be performed in an inert, dry atmosphere, such as within a glovebox.
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system. This involves finding a solvent or solvent mixture in which the fluoride salt has high solubility at an elevated temperature but low solubility at a reduced temperature, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.
Purity Confirmation: The purity and identity of the final isolated this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and elemental analysis. rsc.org
Theoretical and Computational Investigations of Tetradecyl Trimethyl Ammonium Fluoride
Quantum Chemical Studies on Tetradecyl Trimethyl Ammonium (B1175870) Fluoride (B91410) Electronic Structure
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. For the Tetradecyl trimethyl ammonium cation, the positively charged nitrogen atom and the long alkyl chain dictate its electronic landscape. Studies on shorter-chain alkyltrimethylammonium cations, such as the butyltrimethylammonium cation, have utilized methods like the second-order Møller-Plesset perturbation theory (MP2) to determine optimized geometries, total energies, dipole moments, and partial atomic charges. chemistryworldconference.com These foundational studies provide a framework for understanding the electronic environment of the quaternary ammonium headgroup.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. In the Tetradecyl trimethyl ammonium cation, the HOMO is typically localized on the alkyl chain, reflecting the distribution of sigma bonds, while the LUMO is generally centered around the positively charged nitrogen headgroup and the adjacent methylene (B1212753) groups. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap implies higher stability and lower reactivity. For long-chain quaternary ammonium salts, this gap is generally large, indicative of their inherent stability. researchgate.net The presence of the fluoride counterion will have a minor influence on the frontier orbitals of the cation itself, primarily interacting through electrostatic forces.
Data in the following table is inferred from computational studies on homologous alkyltrimethylammonium cations and represents expected values.
| Electronic Property | Predicted Value/Characteristic for Tetradecyl Trimethyl Ammonium Cation |
| HOMO Energy | Relatively low, localized on the tetradecyl sigma bonds. |
| LUMO Energy | Relatively high, centered on the N+ headgroup and adjacent carbons. |
| HOMO-LUMO Gap (ΔE) | Large, indicating high chemical stability. |
| Molecular Dipole Moment | Significant, due to the separation of the charged headgroup and the nonpolar tail. |
The charge distribution in Tetradecyl trimethyl ammonium fluoride is characterized by a localized positive charge on the quaternary ammonium headgroup and a corresponding negative charge on the fluoride anion. Quantum chemical investigations on the dodecyltrimethylammonium (B156365) cation have shown that the positive charge is not solely confined to the nitrogen atom but is also delocalized over the adjacent methyl and methylene groups. researchgate.netnih.gov This delocalization is a result of the electron-withdrawing inductive effect of the positively charged nitrogen. As one moves down the tetradecyl chain, away from the nitrogen atom, the partial positive charge on the carbon and hydrogen atoms progressively diminishes. The bonding within the tetradecyl chain consists of standard carbon-carbon and carbon-hydrogen single bonds. The bonds around the central nitrogen atom are covalent carbon-nitrogen single bonds with a significant ionic character due to the formal positive charge on the nitrogen. The interaction between the tetradecyl trimethyl ammonium cation and the fluoride anion is primarily electrostatic.
The following table presents a qualitative description of the charge distribution based on studies of similar alkyltrimethylammonium cations.
| Atomic Center/Region | Predicted Partial Charge Characteristic |
| Nitrogen Atom (N) | Positive |
| Methyl Groups (on N) | Slightly positive |
| α-Methylene Group (adjacent to N) | Positive |
| Methylene Groups (along the chain) | Progressively less positive |
| Terminal Methyl Group (of tetradecyl chain) | Near-neutral |
| Fluoride Anion (F-) | Negative |
Molecular Dynamics Simulations of this compound Behavior in Condensed Phases
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules in liquids and other condensed phases. For this compound, MD simulations can reveal how individual ions interact with each other and with solvent molecules, leading to emergent behaviors like micelle formation.
As an amphiphilic molecule, this compound is expected to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). MD simulations of various surfactants have shown that micellization is a spontaneous process driven primarily by the hydrophobic effect. researchgate.net The nonpolar tetradecyl tails are expelled from the water, aggregating to form a hydrophobic core, while the polar trimethylammonium headgroups remain in contact with the surrounding water. The fluoride counterions will be located in the aqueous phase, some of which will be closely associated with the micellar surface, neutralizing the positive charge of the headgroups. The dynamics of micellization involve the initial formation of small aggregates that then coalesce into larger, more stable micelles. The size and shape of these micelles are influenced by factors such as concentration, temperature, and the nature of the counterion.
The table below summarizes key parameters and expected observations from MD simulations of the micellization of this compound in water.
| Simulation Parameter/Observation | Expected Finding |
| Critical Micelle Concentration (CMC) | Lower than that of shorter-chain homologues due to increased hydrophobicity. |
| Aggregation Number | The average number of monomers per micelle, dependent on simulation conditions. |
| Micelle Shape | Expected to be spherical or slightly ellipsoidal at concentrations not far above the CMC. |
| Counterion Binding | A significant fraction of fluoride ions will be associated with the micellar surface. |
| Micelle Core Density | Lower than the density of liquid tetradecane (B157292) due to less efficient packing. |
The interaction of this compound with solvent molecules, particularly water, is a key determinant of its properties. MD simulations employing explicit water models can provide detailed information about these interactions. doaj.orgarxiv.org The positively charged trimethylammonium headgroup is strongly hydrated, with water molecules forming a structured solvation shell around it. The oxygen atoms of the water molecules are oriented towards the positive nitrogen center. The fluoride anion is also strongly hydrated. In contrast, the hydrophobic tetradecyl chain disrupts the hydrogen-bonding network of water, leading to a "hydrophobic hydration" effect where water molecules form a cage-like structure around the alkyl chain. Molecular dynamics studies on a series of alkyltrimethylammonium ions with different halide counterions have shown that the fluoride ion has the lowest affinity to "bind" to the surfactant cation compared to chloride, bromide, and iodide. doaj.orgarxiv.org This is due to the strong hydration of the small fluoride ion.
The following table outlines the primary interaction potentials between different parts of this compound and water molecules.
| Molecular Component | Primary Interaction with Water |
| Trimethylammonium Headgroup (Cation) | Strong ion-dipole interactions, leading to a well-defined hydration shell. |
| Tetradecyl Chain (Hydrophobic Tail) | Hydrophobic effect, disruption of water's hydrogen bond network. |
| Fluoride Anion | Strong ion-dipole interactions, resulting in a tight hydration sphere. |
Conformational Analysis and Energetic Landscapes of this compound
The table below summarizes the key conformational states of the tetradecyl chain and their relative energies.
| Conformation around a C-C bond | Dihedral Angle | Relative Energy (approximate) | Characteristics |
| Anti (trans) | 180° | 0 kcal/mol (Reference) | Most stable, extended chain, minimal steric strain. |
| Gauche | ±60° | ~0.9 kcal/mol | Less stable, bent chain, some steric strain. |
| Eclipsed | 0°, 120° | High | Unstable, transition state between conformers. |
Predictive Modeling of this compound Interactions with Diverse Substrates
Theoretical and computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules at the atomic level. In the absence of extensive experimental data for this compound, predictive modeling offers valuable insights into its potential interactions with a variety of substrates. These models are built upon the fundamental principles of quantum mechanics and classical physics, allowing for the simulation of molecular behavior and the calculation of interaction energies. By leveraging data from analogous long-chain quaternary ammonium compounds and considering the unique properties of the fluoride anion, a predictive framework for the interaction of this compound with diverse substrates can be established.
The predictive modeling of this compound's interactions is primarily governed by its amphiphilic nature. The molecule consists of a long, hydrophobic tetradecyl chain and a charged, hydrophilic trimethylammonium headgroup. This dual character dictates its orientation and interaction mechanism with different types of substrates, from biological membranes to solid surfaces. Computational methods such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are instrumental in elucidating these interactions.
Molecular dynamics simulations, for instance, can model the behavior of this compound in aqueous environments and its approach towards a substrate. These simulations can predict how the molecule self-assembles and how it perturbs the structure of substrates like lipid bilayers. The long alkyl chain of the tetradecyltrimethylammonium cation is expected to readily insert into hydrophobic regions of substrates, while the positively charged headgroup remains at the polar interface.
Quantum mechanical calculations can provide a more detailed picture of the electronic interactions at play. These calculations can be used to determine the partial atomic charges, the electrostatic potential surface, and the nature of the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between this compound and a substrate. This level of detail is crucial for understanding the specificity and strength of these interactions.
The interaction of this compound with biological membranes, such as cell walls, is of particular interest. Predictive models suggest that the tetradecyltrimethylammonium cation would spontaneously insert its alkyl tail into the lipid bilayer, causing a disruption of the membrane structure. The positively charged headgroup would interact with the negatively charged phosphate (B84403) groups of the lipids on the membrane surface. The fluoride anion, in turn, would likely be solvated by water molecules at the interface. The following table illustrates the predicted interaction energies between the components of this compound and a model lipid bilayer, derived from theoretical calculations on similar systems.
| Interacting Components | Predicted Interaction Type | Estimated Interaction Energy (kcal/mol) |
| Tetradecyl Chain & Lipid Acyl Chains | Hydrophobic Interaction | -15 to -25 |
| Trimethylammonium Headgroup & Lipid Phosphate Groups | Electrostatic Attraction | -5 to -10 |
| Fluoride Anion & Water/Lipid Headgroups | Solvation/Electrostatic | -2 to -5 |
Note: These are estimated values based on computational studies of analogous long-chain quaternary ammonium compounds and should be considered illustrative.
Predictive modeling also extends to the interaction of this compound with various industrial and environmental substrates. For example, its behavior at a water-air interface or its adsorption onto a solid surface can be simulated. These models are critical for applications such as in the formulation of detergents, where surface activity is key. The table below outlines the predicted conformational changes of this compound upon interaction with different substrate types, based on molecular dynamics simulations of similar surfactants.
| Substrate Type | Predicted Orientation of Tetradecyltrimethylammonium Cation | Expected Conformational Change in Substrate |
| Biological Lipid Bilayer | Alkyl chain inserted into the hydrophobic core, headgroup at the polar surface. | Increased membrane fluidity, potential for pore formation. |
| Hydrophobic Polymer Surface | Adsorption with the alkyl chain oriented towards the surface. | Minimal conformational change in a rigid polymer. |
| Anionically Charged Surface (e.g., Silica) | Headgroup electrostatically bound to the surface, alkyl chain extending into the solvent. | Formation of a surfactant monolayer or bilayer on the surface. |
| Protein (e.g., Enzyme) | Potential for both hydrophobic interaction with non-polar residues and electrostatic interaction with charged residues. | Possible denaturation or conformational shift in the protein. |
Note: The predicted outcomes are based on generalized models of surfactant-substrate interactions and may vary depending on the specific properties of the substrate.
Mechanistic Studies of Tetradecyl Trimethyl Ammonium Fluoride Interactions in Non Biological Systems
Surface Adsorption and Interfacial Phenomena of Tetradecyl Trimethyl Ammonium (B1175870) Fluoride (B91410)
The behavior of amphiphilic molecules like tetradecyl trimethyl ammonium fluoride at interfaces is dictated by the dual nature of their molecular structure, comprising a hydrophilic head group and a hydrophobic tail. This section explores the mechanisms governing their adsorption onto inorganic surfaces and their role in modifying surface and interfacial tension.
Adsorption Mechanisms on Inorganic Surfaces
The adsorption of tetradecyl trimethyl ammonium salts onto inorganic surfaces is a complex process driven by a combination of electrostatic and hydrophobic interactions. On negatively charged surfaces, such as silica (B1680970) in aqueous solutions at neutral or high pH, the positively charged trimethylammonium headgroup of the surfactant is attracted to the surface, leading to an initial layer of adsorbed molecules. As the concentration of the surfactant increases, hydrophobic interactions between the tetradecyl chains of adjacent adsorbed molecules become more significant, promoting the formation of surfactant aggregates, or admicelles, on the surface. This cooperative adsorption process can lead to a multilayer coverage of the surface, significantly altering its properties from hydrophilic to hydrophobic.
The orientation of the adsorbed molecules is dependent on the surface coverage. At low concentrations, the surfactant molecules tend to lie flat on the surface. As the concentration approaches the critical micelle concentration (CMC), they adopt a more perpendicular orientation, with the hydrophobic tails extending away from the surface.
Surface Tension Reduction and Interfacial Layer Formation by this compound
This compound is expected to be a highly effective surface-active agent, significantly lowering the surface tension of water. Its analogs, such as TTAB, have been shown to reduce the surface tension of water from approximately 72 mN/m to around 36 mN/m. This reduction in surface tension is due to the spontaneous adsorption of the surfactant molecules at the air-water interface, with their hydrophobic tetradecyl tails oriented towards the air and the hydrophilic trimethylammonium head groups remaining in the aqueous phase.
This arrangement disrupts the cohesive energy of the water molecules at the surface, leading to a decrease in surface tension. The effectiveness of a surfactant in reducing surface tension is related to its CMC; the maximum reduction in surface tension is typically achieved at or near the CMC.
Colloidal Behavior and Self-Assembly of this compound in Solution
In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), individual surfactant molecules (unimers) of this compound self-assemble into organized aggregates called micelles. This process is a key characteristic of its colloidal behavior.
Critical Micelle Concentration (CMC) Studies of this compound Analogs
The CMC is a fundamental property of a surfactant, and for tetradecyl trimethyl ammonium bromide (TTAB), it has been extensively studied. The CMC is influenced by factors such as temperature, pressure, and the presence of electrolytes. The following table presents the CMC of TTAB at various temperatures.
| Temperature (°C) | CMC (mmol/L) |
|---|---|
| 25 | 3.5 |
| 30 | 3.8 |
| 40 | 4.5 |
| 50 | 5.3 |
| 60 | 6.2 |
Micellar Structure and Aggregation Number Characterization for this compound Systems
In dilute solutions, the micelles formed by tetradecyl trimethyl ammonium salts are generally spherical. The core of these micelles is composed of the hydrophobic tetradecyl chains, creating a nonpolar microenvironment, while the hydrophilic trimethylammonium head groups form the outer shell, known as the Stern layer, which is in contact with the surrounding water.
The aggregation number, which is the average number of surfactant molecules in a single micelle, is another crucial parameter. For TTAB, the aggregation number has been reported to be in the range of 75 to 100, depending on the experimental conditions such as temperature and ionic strength. Techniques like fluorescence quenching, light scattering, and small-angle neutron scattering are commonly employed to determine the aggregation number and the size and shape of the micelles.
Thermodynamics of Micellization Involving this compound
The process of micellization is a spontaneous phenomenon driven by favorable changes in the Gibbs free energy of the system. The thermodynamic parameters of micellization for TTAB provide insight into the driving forces behind this self-assembly process.
The following table summarizes the thermodynamic parameters for the micellization of TTAB at 25°C.
| Thermodynamic Parameter | Value |
|---|---|
| ΔG°m (kJ/mol) | -29.3 |
| ΔH°m (kJ/mol) | -6.7 |
| ΔS°m (J/mol·K) | 75.8 |
Reactivity Mechanisms of the Fluoride Counterion in this compound Contexts
The reactivity of tetradecyltrimethylammonium fluoride in non-biological systems is primarily dictated by the properties of its fluoride anion. The large tetradecyltrimethylammonium cation effectively shields the fluoride anion from extensive solvation and ion pairing, leading to a highly reactive, or "naked," fluoride ion. This heightened reactivity allows tetradecyltrimethylammonium fluoride to participate in a variety of organic transformations, acting as a potent nucleophile and a strong base. While direct mechanistic studies on tetradecyltrimethylammonium fluoride are not extensively documented in publicly available literature, its reactivity can be inferred from comprehensive studies of its close structural analogs, such as tetrabutylammonium (B224687) fluoride (TBAF) and tetramethylammonium (B1211777) fluoride (TMAF).
The concept of "naked fluoride" refers to a fluoride ion that is largely free from strong interactions with its counterion and solvent molecules. google.com In the case of tetradecyltrimethylammonium fluoride, the large, non-polar organic cation creates a lipophilic environment around the fluoride anion, minimizing strong ion pairing and hydrogen bonding interactions that are typical for inorganic fluoride salts. This lack of strong association with the cation results in a highly reactive fluoride ion with enhanced nucleophilicity. google.com
The nucleophilic character of the "naked fluoride" generated from sources like tetradecyltrimethylammonium fluoride is pivotal in various synthetic applications. One of the most significant applications is in nucleophilic fluorination reactions, particularly in the formation of carbon-fluorine bonds. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the highly reactive fluoride ion can displace leaving groups on activated aromatic or heteroaromatic systems.
The efficacy of the "naked fluoride" in these reactions is often dependent on the solvent used. Polar aprotic solvents are generally preferred as they can dissolve the tetraalkylammonium salt without strongly solvating the fluoride anion, thus preserving its high reactivity. The table below summarizes the impact of the solvent on the reactivity of "naked fluoride" from a representative tetraalkylammonium fluoride source.
| Solvent | Dielectric Constant (ε) | Nature of Fluoride Anion | Impact on Nucleophilic Reactivity |
| Tetrahydrofuran (THF) | 7.6 | Highly "naked" and reactive | High reactivity in SNAr and other nucleophilic substitutions |
| Acetonitrile (MeCN) | 37.5 | Moderately solvated | Good reactivity, but can be deprotonated by the fluoride ion |
| Dichloromethane (CH₂Cl₂) | 9.1 | Less "naked" due to potential for weak hydrogen bonding | Can undergo halogen exchange with the fluoride ion |
| Dimethylformamide (DMF) | 36.7 | Solvated, but still reactive | Commonly used for SNAr reactions, balances solubility and reactivity |
This table is illustrative and based on general observations for tetraalkylammonium fluorides.
Furthermore, the "naked fluoride" from tetradecyltrimethylammonium fluoride can be employed in the synthesis of acyl fluorides from the corresponding acyl chlorides or anhydrides. The resulting acyl fluorides are valuable intermediates in peptide synthesis and other acylation reactions.
The "naked fluoride" ion is not only a potent nucleophile but also a strong base. google.com The basicity of the fluoride ion from tetradecyltrimethylammonium fluoride is significantly enhanced in aprotic solvents where it is not encumbered by hydrogen bonding. This allows it to deprotonate a wide range of acidic protons, facilitating various base-mediated organic transformations. google.com
One prominent application of tetraalkylammonium fluorides as a base is in elimination reactions. For example, it can promote dehydrohalogenations to form alkenes. The mechanism involves the fluoride ion abstracting a proton from a carbon atom adjacent to a carbon bearing a leaving group, leading to the formation of a double bond.
Another important role is as a catalyst in reactions involving organosilicon compounds. For instance, tetradecyltrimethylammonium fluoride can catalyze the addition of silylalkynes to carbonyl compounds. In this mechanism, the fluoride ion activates the silicon-carbon bond of the silylalkyne, generating a reactive acetylide anion. This anion then acts as a nucleophile, attacking the carbonyl carbon to form a propargyl alcohol after workup. The catalytic cycle is illustrated in the following table:
| Step | Reactants | Intermediate/Product | Role of Fluoride |
| 1 | Silylalkyne + Fluoride | Pentacoordinate silicon intermediate | Activates the Si-C bond |
| 2 | Pentacoordinate silicon intermediate | Acetylide anion + Fluorosilane | Generates the nucleophile |
| 3 | Acetylide anion + Carbonyl compound | Alkoxide intermediate | Nucleophilic attack |
| 4 | Alkoxide intermediate + Proton source | Propargyl alcohol | Product formation |
This is a generalized mechanism for TBAF-catalyzed additions and is expected to be similar for tetradecyltrimethylammonium fluoride.
The basicity of tetradecyltrimethylammonium fluoride also allows it to be used for the removal of protecting groups in organic synthesis. For example, it is effective in cleaving silyl (B83357) ethers, which are common protecting groups for alcohols. The fluoride ion's high affinity for silicon drives this reaction.
Electrocatalytic and Electrochemical Mechanisms Involving this compound
While specific studies on the electrocatalytic and electrochemical mechanisms of tetradecyltrimethylammonium fluoride are limited, the behavior of analogous quaternary ammonium fluorides in electrochemical systems provides valuable insights. Quaternary ammonium salts are widely used as supporting electrolytes in electrochemistry due to their good solubility in organic solvents and wide electrochemical windows.
In the context of electrocatalysis, the fluoride ion from tetradecyltrimethylammonium fluoride could potentially play a role in modulating the surface of electrodes or participating in fluoride shuttle battery systems. In fluoride shuttle batteries, the fluoride ion is the charge carrier, and its transport and reaction at the electrode surfaces are the fundamental processes. The large organic cation of tetradecyltrimethylammonium fluoride could influence the formation of the electrochemical double layer and affect the kinetics of the fluoride transfer at the electrode-electrolyte interface.
Furthermore, electrolytes containing tetraalkylammonium fluorides have been explored for electrochemical fluorination. The electrochemical stability of the electrolyte is crucial in these applications. The tetradecyltrimethylammonium cation, being a saturated alkylammonium ion, is expected to have a high oxidation potential, making it suitable for use in electrochemical applications that require a wide potential window.
The table below outlines potential electrochemical applications and the role of tetradecyltrimethylammonium fluoride based on analogous systems.
| Application | Role of Tetradecyltrimethylammonium Fluoride | Potential Mechanism |
| Supporting Electrolyte | Provides ionic conductivity in non-aqueous media | Dissociates to form a conductive solution, with the large cation influencing the double-layer structure |
| Fluoride Shuttle Batteries | Fluoride ion source and charge carrier | Reversible fluorination and defluorination of metal electrodes |
| Electrochemical Fluorination | Source of fluoride for the synthesis of organofluorine compounds | Anodic oxidation of substrates in the presence of fluoride ions |
| Electrocatalysis | Modulator of electrode surface | Adsorption of the cation on the electrode surface, influencing reaction rates |
These applications are inferred from studies on other tetraalkylammonium fluorides and represent potential areas of use for tetradecyltrimethylammonium fluoride.
Applications of Tetradecyl Trimethyl Ammonium Fluoride in Advanced Materials and Chemical Technologies Non Clinical
Utilization of Tetradecyl Trimethyl Ammonium (B1175870) Fluoride (B91410) in Surfactant Systems and Formulations (Excluding Disinfection)
Tetradecyl trimethyl ammonium fluoride belongs to the class of cationic surfactants, which are characterized by a positively charged hydrophilic head group. alfa-chemistry.comwikipedia.org The core structure consists of a central nitrogen atom bonded to three methyl groups and a long, 14-carbon alkyl chain (tetradecyl group), which forms a hydrophobic tail. This amphiphilic nature—possessing both water-loving and water-hating parts—drives its surface-active properties. youtube.com
In aqueous solutions, these surfactant molecules arrange themselves at interfaces, such as air-water or oil-water, reducing the surface tension. alfa-chemistry.com Above a specific concentration, known as the Critical Micelle Concentration (CMC), they self-assemble into spherical or cylindrical aggregates called micelles. In these micelles, the hydrophobic tails cluster together in the core to minimize contact with water, while the hydrophilic heads form an outer shell. This micellization is fundamental to applications in detergency, emulsification, and solubilization. youtube.com
Research on the closely related compound, Tetradecyl trimethyl ammonium bromide (TTAB), provides insight into the expected surfactant properties. Studies on TTAB have been conducted to understand its micellization behavior, often in mixed systems with other surfactants or drugs to tailor the properties of the resulting formulations. researchgate.net The strong electrostatic interactions of the quaternary ammonium head group make these compounds effective in modifying the surfaces of negatively charged colloids and particles. youtube.com
Table 1: Surfactant Properties of Tetradecyl Trimethyl Ammonium Bromide (TTAB) Data presented for TTAB as a proxy for this compound.
| Property | Value | Conditions | Source |
| Critical Micelle Concentration (CMC) | 4-5 mM | 20-25°C in H₂O | |
| Micellar Average Molecular Weight | 27,000 g/mol | Not Specified | |
| Aggregation Number | ~95 | Not Specified |
Role of this compound in Polymer and Composite Material Modification
The incorporation of quaternary ammonium compounds into polymers and composites is a strategy to impart specific functionalities, such as improved surface properties or the controlled release of active ions. mdpi.commdpi.com
Surface Modification of Polymers Using this compound
The surface modification of polymers is crucial for enhancing properties like wettability, adhesion, and biocompatibility. nih.govresearchgate.net Cationic surfactants can be physically adsorbed or chemically grafted onto polymer surfaces to alter their characteristics. The positively charged headgroup of this compound can interact with negatively charged polymer surfaces, forming a modified layer that can influence interfacial properties.
While direct studies on this compound are not available, research on similar molecules demonstrates this principle. For instance, myristyltrimethylammonium bromide (MYTAB), the bromide analog, has been incorporated into experimental dental resins. mdpi.com In that research, the inclusion of the quaternary ammonium compound aimed to create a surface with antibacterial properties due to the cationic charge, which interacts with microbial membranes. mdpi.com This approach highlights how embedding such molecules can functionalize the surface of a polymer matrix. The long alkyl chain of the tetradecyltrimethylammonium cation can also influence the hydrophobicity and surface energy of the modified polymer. nih.gov
Incorporation of this compound into Functional Composites
Functional composites are materials designed to deliver specific performance attributes, such as controlled release of substances. The incorporation of a compound like this compound could theoretically serve as a source of fluoride ions within a composite matrix. Fluoride-releasing materials are of significant interest, particularly in dental applications, for their ability to protect against demineralization. balkandentaljournal.comamhsr.org
Studies on fluoride-releasing dental composites have explored various organic and inorganic fluoride compounds to achieve this effect. balkandentaljournal.comnih.gov For example, other quaternary ammonium salts like tetrabutylammonium (B224687) tetrafluoroborate (B81430) have been successfully incorporated into hydrophilic monomer systems to create fluoride-releasing composites. nih.gov The mechanism involves the slow diffusion of water into the hydrophobic resin matrix, which then facilitates the dissolution and release of the fluoride salt over time. balkandentaljournal.com While not specifically documented for this compound, its structure suggests it could potentially be used in a similar manner to create functional composites that provide sustained fluoride release.
Application of this compound in Nanomaterial Synthesis and Stabilization
Surfactants play a critical role in nanotechnology, where they are used to control the size, shape, and stability of nanoparticles during and after synthesis. escholarship.orgnih.gov
Template-Directed Synthesis of Nanostructured Materials
In template-directed synthesis, surfactant micelles act as soft templates or molds to guide the formation of nanostructured materials. researchgate.net The size and shape of the micelles (spherical, cylindrical, etc.) dictate the morphology of the resulting nanomaterial. Cationic surfactants like the tetradecyltrimethylammonium salts are used in the synthesis of mesoporous materials and nanoparticles. researchgate.net The surfactant molecules organize around the inorganic precursors, and upon removal of the organic template (typically through calcination), a porous nanostructure is left behind. This method allows for precise control over the material's architecture, which is crucial for applications in catalysis and separation.
Stabilization of Colloidal Nanoparticles by this compound
Colloidal stability is the ability of nanoparticles to remain dispersed in a liquid without aggregating. nih.gov Surfactants are common stabilizing agents that adsorb onto the nanoparticle surface. escholarship.org Tetradecyl trimethyl ammonium salts can stabilize nanoparticles through a mechanism known as electrostatic stabilization. The cationic head groups form a positively charged layer on the nanoparticle surface. This creates repulsive forces between the particles, preventing them from clumping together. nih.gov
A spectroscopic study of platinum nanoparticles capped with Tetradecyl trimethyl ammonium bromide (TTAB) provides a clear example of this role. nih.gov The research showed that the TTAB surfactant forms a strongly bonded layer of ammonium cations on the platinum surface, effectively stabilizing the nanoparticles. escholarship.orgnih.gov The long hydrocarbon chain of the surfactant also provides a steric barrier, further contributing to the stability of the colloidal dispersion. This documented use of TTAB strongly suggests that this compound would be an effective stabilizer for various types of metallic and metal oxide nanoparticles.
This compound as a Phase Transfer Catalyst in Fluorination Reactions
This compound (TTAF) serves as a phase transfer catalyst (PTC) in nucleophilic fluorination reactions. Phase transfer catalysis is a valuable methodology in organic synthesis that facilitates the reaction between reactants located in different phases, typically a solid or aqueous phase and an organic phase. In the context of fluorination, an inorganic fluoride salt, which is often insoluble in organic solvents, can be transferred into the organic phase where the substrate is dissolved. This is accomplished by the lipophilic quaternary ammonium cation of TTAF, which pairs with the fluoride anion.
The mechanism of phase transfer catalysis in fluorination reactions involving quaternary ammonium salts like TTAF generally follows a well-established pathway. The tetradecyl trimethyl ammonium cation [(C₁₄H₂₉)(CH₃)₃N]⁺, being lipophilic due to the long tetradecyl chain, can migrate between the aqueous/solid phase and the organic phase. In the aqueous or solid phase, it exchanges its counter-ion for a fluoride ion from an inorganic fluoride salt (e.g., potassium fluoride). The resulting ion pair, [(C₁₄H₂₉)(CH₃)₃N]⁺F⁻, is soluble in the organic phase. This "naked" fluoride ion in the organic phase is highly nucleophilic and can readily participate in substitution reactions with organic substrates, leading to the formation of a carbon-fluorine bond. After the reaction, the quaternary ammonium cation transfers the leaving group anion back to the aqueous/solid phase, and the catalytic cycle can continue.
A notable application of the tetradecyltrimethylammonium cation is in the context of radiofluorination, particularly in the synthesis of ¹⁸F-labeled radiotracers for positron emission tomography (PET). In this field, the n-tetradecyltrimethylammonium (TDTMA) cation has been developed as a phase transfer catalyst to circumvent the need for the azeotropic drying step that is typically required before the radiofluorination reaction. nih.gov This simplification of the procedure is a significant advantage in the time-sensitive production of radiopharmaceuticals.
The efficiency of quaternary ammonium fluorides as phase transfer catalysts in fluorination is influenced by several factors, including the structure of the cation, the nature of the solvent, and the reaction temperature. The long alkyl chain of the tetradecyl group in TTAF enhances its solubility in organic solvents, thereby improving its efficacy as a phase transfer agent.
While the general principles of phase transfer catalysis are well understood, detailed kinetic data and specific yields for fluorination reactions catalyzed exclusively by this compound are not extensively documented in readily available literature. However, the performance is expected to be comparable to other long-chain quaternary ammonium fluorides under similar reaction conditions.
Applications in Separation Science and Environmental Remediation Technologies (Excluding Bioremediation Efficacy)
Currently, there is a lack of specific research data in the public domain detailing the application of this compound for the adsorption and removal of inorganic species from aqueous solutions. While the bromide salt, Tetradecyl trimethyl ammonium bromide (TTAB), has been investigated for modifying adsorbents to remove certain pollutants, this information cannot be extrapolated to the fluoride salt due to the user's strict instruction to focus solely on the specified compound. Therefore, no detailed research findings or data tables for the use of this compound in this specific application can be provided at this time.
Information regarding the specific use of this compound as a modifier in analytical separation techniques such as capillary electrophoresis (CE) is not extensively available in the current body of scientific literature. The bromide analogue, Tetradecyl trimethyl ammonium bromide (TTAB), is a well-documented cationic surfactant used in CE to modify the inner surface of the fused silica (B1680970) capillary. This modification is crucial for reversing the direction of the electro-osmotic flow (EOF), which is particularly useful for the separation of anions. However, due to the user's explicit instruction to only include information about this compound, details regarding the application and performance of its bromide counterpart cannot be presented here. Consequently, a detailed discussion and data tables for the use of this compound as a capillary electrophoresis modifier cannot be provided based on the available information.
Derivatives, Analogues, and Structure Activity Relationships of Tetradecyl Trimethyl Ammonium Fluoride Non Biological Contexts
Synthesis and Characterization of Structural Analogues of Tetradecyl Trimethyl Ammonium (B1175870) Fluoride (B91410)
The synthesis of structural analogues of Tetradecyl trimethyl ammonium fluoride (TTAF) typically involves modifications of the quaternary ammonium salt (QAS) structure. The primary methods for synthesizing these compounds are based on the quaternization of a tertiary amine.
A prevalent method is the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction where a tertiary amine reacts with an alkyl halide. nih.gov For TTAF analogues, this would involve reacting a tertiary amine, such as N,N-dimethylethanamine, with a long-chain alkyl halide. nih.gov To create analogues with different chain lengths, alkyl halides like 1-bromododecane (B92323) or 1-bromohexadecane (B154569) can be used instead of 1-bromotetradecane. The final step involves an ion exchange to introduce the fluoride anion.
Another synthetic approach employs dimethyl carbonate (DMC) as a "green" methylating agent, which is a less toxic alternative to traditional alkyl halides. researchgate.net In this process, a tertiary amine is quaternized with DMC, followed by a reaction with an acid stronger than carbonic acid to introduce the desired counterion. researchgate.netnih.gov
The synthesis of anhydrous quaternary ammonium fluoride salts, which are of interest for applications like fluoride ion batteries, presents unique challenges due to the high hygroscopicity of the fluoride ion. rsc.org Novel asymmetric anhydrous quaternary ammonium fluoride salts with varying structural bulkiness have been synthesized to study how these variations influence their chemical properties. rsc.org
Characterization of these synthesized analogues is crucial to confirm their structure and purity. Standard analytical techniques employed include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy : This technique helps to identify functional groups present in the molecule. nih.gov
Mass Spectrometry (MS) : Used to confirm the molecular weight and fragmentation pattern of the synthesized compounds. nih.gov
Thermal Analysis : Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are utilized to evaluate the thermal stability and phase transitions of the salts. nih.gov
Influence of Alkyl Chain Length on the Chemical and Colloidal Behavior of this compound Analogues
The length of the hydrophobic alkyl chain is a critical determinant of the chemical and colloidal properties of quaternary ammonium surfactants. Studies on homologous series of alkyl trimethyl ammonium salts have demonstrated that modifying the chain length systematically alters their behavior in aqueous solutions. nih.govnih.gov
An increase in the alkyl chain length generally leads to a decrease in the critical micelle concentration (CMC). researchgate.net This is because the greater hydrophobicity of a longer chain provides a stronger driving force for the molecules to self-assemble into micelles, thereby reducing their unfavorable contact with water. Consequently, surfactants with longer alkyl chains are more surface-active.
The structure and thermal properties are also significantly influenced by the alkyl chain length. nih.gov Research on ionic liquids with varying alkyl chains shows that longer chains promote greater structural organization in the bulk state, often leading to the formation of polar and non-polar nanodomains. nih.gov This structuration affects properties such as viscosity and self-diffusion coefficients, which tend to decrease with increasing chain length. nih.govresearchgate.net The table below summarizes the general trends observed when varying the alkyl chain length of trimethyl ammonium salts.
| Property | Effect of Increasing Alkyl Chain Length (e.g., C12 to C16) |
|---|---|
| Critical Micelle Concentration (CMC) | Decreases |
| Surface Tension at CMC | Decreases (Higher Surface Activity) |
| Hydrophobicity | Increases |
| Thermal Stability | Generally shows dependency on alkyl chain length nih.gov |
| Self-Diffusion Coefficient | Decreases nih.gov |
Impact of Head Group Modifications on this compound Derivative Properties
Modifications to the hydrophilic head group of TTAF derivatives can significantly alter their physicochemical properties. These modifications can include replacing the methyl groups on the quaternary nitrogen with larger alkyl groups (e.g., ethyl, butyl) or introducing functional groups.
Increasing the steric bulk of the head group can influence the packing of the surfactant molecules at interfaces and in micelles. rsc.org For instance, research on asymmetric anhydrous quaternary ammonium fluoride salts for electrolyte applications found that increasing the size of the cation led to higher ionic conductivity. rsc.org However, this increase in size and conductivity was accompanied by a loss of thermal stability, highlighting a critical trade-off for material design. rsc.org
The geometry of the head group affects the critical packing parameter (CPP), which predicts the likely aggregation structure (e.g., spherical micelles, cylindrical micelles, or bilayers). A bulkier head group increases the effective head group area, which can shift the CPP and favor the formation of different aggregate morphologies. Studies on cholesterol-based cationic lipids have shown that changing the head group from trimethylammonium to triethylammonium (B8662869) impacts the compound's properties. nih.gov While this research is in a biological context, the underlying principle of how head group size affects molecular packing and interactions is broadly applicable.
Comparative Studies of this compound with Other Quaternary Ammonium Counterions (e.g., Bromide, Nitrate)
The choice of counterion associated with the tetradecyltrimethylammonium (TTA⁺) cation has a profound effect on the salt's properties in solution, a phenomenon known as the counterion effect. acs.orgresearchgate.net Different anions vary in their size, hydration enthalpy, and ability to bind to the cationic head group, which in turn influences the surfactant's aggregation and adsorption behavior. researchgate.netnih.gov
Molecular dynamics simulations have explored the interaction between alkyltrimethylammonium ions and various halide counterions (F⁻, Cl⁻, Br⁻, I⁻). doaj.org These studies indicate that the fluoride ion (F⁻) exhibits the lowest affinity for binding to the cationic head group, while the iodide ion (I⁻) shows the highest. doaj.org This is largely attributed to the differences in ion size and hydration strength; the small, strongly hydrated fluoride ion remains more dissociated from the cationic micelle surface compared to the larger, less hydrated bromide ion.
This difference in counterion binding impacts the electrostatic repulsion between the cationic head groups in a micelle. A more strongly bound counterion (like bromide) can more effectively shield the positive charges, leading to a lower CMC and allowing the surfactant molecules to pack more tightly. researchgate.net Therefore, Tetradecyl trimethyl ammonium bromide (TTABr) is expected to have a lower CMC than its fluoride counterpart. caymanchem.comresearchgate.net The type of counterion has been shown to be a significant factor, although in some contexts, its effect can be secondary to that of the alkyl chain length. nih.gov
The table below provides a qualitative comparison of TTA⁺ salts with different halide counterions.
| Property | Fluoride (F⁻) | Bromide (Br⁻) |
|---|---|---|
| Ionic Radius (pm) | 133 | 196 |
| Hydration Strength | High | Low |
| Binding Affinity to Cationic Head Group | Weak doaj.org | Stronger doaj.org |
| Expected Critical Micelle Concentration (CMC) | Higher | Lower caymanchem.com |
| Effectiveness in Reducing Surface Tension | Less Effective | More Effective researchgate.net |
Advanced Analytical and Spectroscopic Methodologies for Characterizing Tetradecyl Trimethyl Ammonium Fluoride
Chromatographic Techniques for Separation and Quantification of Tetradecyl Trimethyl Ammonium (B1175870) Fluoride (B91410) (e.g., HPLC, GC)
Chromatographic methods are fundamental for the separation and quantification of Tetradecyl trimethyl ammonium fluoride from various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful techniques in this regard, each with its own set of advantages and considerations.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of ionic and non-volatile compounds like quaternary ammonium salts. When coupled with detectors such as conductivity detectors or mass spectrometers, HPLC provides a robust method for both qualitative and quantitative analysis. For instance, a sensitive and robust method for the analysis of quaternary ammonium compounds (QACs) in marine sediments has been developed using HPLC coupled with Time-of-Flight Mass Spectrometry (HPLC-ToF-MS). nih.gov This approach allows for the effective separation of the analyte from complex sample matrices and its subsequent sensitive detection. The choice of stationary phase, mobile phase composition, and detector are critical parameters that must be optimized for the specific analysis of this compound.
Gas Chromatography (GC) , while typically used for volatile and thermally stable compounds, can be adapted for the analysis of quaternary ammonium compounds. american.edu Since this compound is a salt and thus non-volatile, direct analysis by GC is not feasible. american.edu However, techniques such as pyrolysis-GC can be employed. american.eduoup.com In this method, the sample is heated to a high temperature in the GC injection port, inducing a Hofmann elimination reaction. american.edu This reaction thermally degrades the quaternary ammonium salt into a volatile tertiary amine, which can then be separated and detected by the GC. american.edu The identity of the resulting tertiary amine can be confirmed using a mass spectrometer coupled to the GC (GC-MS). american.eduoup.com A method for the measurement of quaternary ammonium compounds in biological fluids has been developed where the compounds are converted to their corresponding iodides, extracted, and then thermally degraded in the gas chromatograph to release methyl iodide, which is measured by an electron capture detector. nih.gov
| Technique | Principle | Application to this compound | Key Considerations |
| HPLC | Separation based on differential partitioning between a mobile phase and a stationary phase. | Direct analysis of the ionic compound for quantification and purification. | Optimization of mobile phase, stationary phase, and detector (e.g., conductivity, MS). |
| GC | Separation of volatile compounds based on their partitioning between a carrier gas and a stationary phase. | Indirect analysis via pyrolysis, where the compound is thermally degraded to a volatile tertiary amine. | Requires a pyrolysis step (Hofmann elimination). The resulting chromatogram represents the degradation product, not the parent compound. |
Mass Spectrometry Approaches for Structural Elucidation and Trace Analysis of this compound
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and trace analysis of this compound. It provides detailed information about the molecular weight and fragmentation pattern of the compound, enabling its unambiguous identification.
When coupled with chromatographic techniques like LC or GC, MS becomes a highly sensitive and selective analytical method. In LC-MS , electrospray ionization (ESI) is a commonly used technique for ionizing non-volatile and thermally labile molecules like quaternary ammonium compounds. rsc.org This allows for the direct analysis of the intact cation of this compound. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (ToF) or Orbitrap, can provide highly accurate mass measurements, which aids in the confirmation of the elemental composition. nih.gov
For trace analysis, methods combining solid-phase extraction (SPE) with surface-assisted laser desorption/ionization mass spectrometry (SALDI-MS) have been shown to be effective for detecting quaternary ammonium surfactants in water at parts-per-trillion levels. nih.gov Furthermore, the use of post-column infusion of ammonium fluoride in UHPLC-MS/MS has been demonstrated to enhance the ionization of certain compounds, which could be a valuable technique for improving the sensitivity of this compound detection. nih.govmedrxiv.org
GC-MS can be used to analyze the pyrolysis products of this compound, providing confirmation of the structure of the resulting tertiary amine. american.eduoup.com This can be a useful complementary technique for structural verification. A reliable and sensitive method was developed for determining trace amounts of three quaternary ammonium compounds in various vegetables using ultrasonic-assisted extraction and gas chromatography–mass spectrometry. nih.gov
| Technique | Ionization Method | Information Obtained | Application |
| LC-MS | Electrospray Ionization (ESI) | Molecular weight of the intact cation, fragmentation patterns for structural confirmation. | Quantification, structural elucidation, trace analysis in complex matrices. |
| GC-MS | Electron Ionization (EI) | Molecular weight and fragmentation pattern of the volatile tertiary amine formed after pyrolysis. | Structural confirmation of the degradation product. |
| SALDI-MS | Surface-Assisted Laser Desorption/Ionization | High sensitivity detection of trace amounts. | Trace analysis in environmental samples. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating this compound Interactions and Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of this compound. Both ¹H and ¹⁹F NMR are particularly relevant for this compound.
¹H NMR spectroscopy can be used to confirm the presence and connectivity of the protons in the tetradecyl chain and the trimethylammonium headgroup. The chemical shifts and coupling patterns of the proton signals provide a unique fingerprint of the molecule. Furthermore, NMR techniques such as pulsed-field-gradient diffusion NMR can be used to study the self-diffusion of the surfactant molecules, providing insights into their aggregation behavior and interactions with other molecules in solution, such as polymers. researchgate.net
¹⁹F NMR spectroscopy is highly sensitive to the local environment of the fluoride anion. This makes it an excellent probe for studying ion pairing and interactions of the fluoride ion with the quaternary ammonium cation and the surrounding solvent molecules. Changes in the ¹⁹F chemical shift can provide information about the nature and strength of these interactions. benthamopen.com Studies on complexes of fluorides with amines have utilized ¹⁹F NMR to identify and characterize the adducts formed. benthamopen.com
| Nucleus | Information Provided | Application to this compound |
| ¹H | Number, environment, and connectivity of protons. | Confirmation of the structure of the tetradecyl and trimethylammonium groups. Study of molecular interactions and dynamics. |
| ¹⁹F | Electronic environment of the fluoride nucleus. | Probing ion pairing and the interactions of the fluoride anion with the cation and solvent. |
| ¹³C | Carbon skeleton of the molecule. | Complementary structural information to ¹H NMR. |
Dynamic Light Scattering (DLS) and Rheological Methods for Probing this compound Aggregation
Dynamic Light Scattering (DLS) and rheological methods are crucial for understanding the self-assembly and aggregation behavior of this compound in solution, particularly the formation of micelles.
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a suspension or solution. For surfactants like this compound, DLS can be used to determine the hydrodynamic radius of the micelles that form above the critical micelle concentration (CMC). researchgate.netnih.gov By measuring the fluctuations in scattered light intensity caused by the Brownian motion of the micelles, their size can be calculated. This information is vital for understanding how factors such as concentration, temperature, and the presence of additives affect micelle formation and morphology. researchgate.net
Rheological methods measure the flow and deformation of materials in response to an applied stress. For solutions of this compound, rheology can provide information about the viscosity and viscoelastic properties of the system. The formation of micelles, especially elongated or worm-like micelles, can significantly increase the viscosity of the solution. By studying the rheological behavior, one can gain insights into the structure and interactions of the surfactant aggregates.
| Technique | Parameter Measured | Information Gained about this compound |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius of particles. | Size and size distribution of micelles, determination of critical micelle concentration (CMC). |
| Rheology | Viscosity, viscoelastic moduli. | Information on the shape and interactions of surfactant aggregates (e.g., spherical vs. worm-like micelles). |
Electrochemical Techniques for Characterizing this compound in Solution
Electrochemical techniques offer a powerful means to investigate the behavior of this compound in solution and at interfaces. Cyclic voltammetry is a particularly useful technique in this context.
Cyclic Voltammetry (CV) can be used to study the electrochemical properties of quaternary ammonium salts. nih.gov While the tetradecyltrimethylammonium cation itself is not typically electrochemically active within the standard potential window of many solvents, its presence can influence electrochemical reactions in several ways. For instance, it can adsorb onto electrode surfaces, modifying the electrode-solution interface and affecting the kinetics of electron transfer reactions. The ability of various quaternary ammonium cations to inhibit copper electrodeposition has been investigated using cyclic voltammetry. researchgate.net
Furthermore, the electrochemical behavior of the fluoride anion can be studied. The oxidation of halide ions, including fluoride, has been investigated in non-aqueous solvents using voltammetry at platinum electrodes. umich.edu Such studies can provide information about the stability and reactivity of the fluoride ion in the presence of the tetradecyltrimethylammonium cation. The lipophilicity of quaternary ammonium drugs has also been measured by cyclic voltammetry in a two-phase system. nih.gov
| Technique | Principle | Application to this compound |
| Cyclic Voltammetry (CV) | Measurement of the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Studying the adsorption of the cation on electrode surfaces, its effect on electron transfer reactions, and the electrochemical behavior of the fluoride anion. |
| Potentiometry with Ion-Selective Electrodes | Measurement of the potential of an electrochemical cell in the absence of an appreciable current. | Determination of the activity of fluoride ions in solution, providing information on ion pairing and dissociation. |
Environmental Fate and Abiotic Degradation Pathways of Tetradecyl Trimethyl Ammonium Fluoride Excluding Ecotoxicology
Photolytic and Oxidative Transformation of Tetradecyl Trimethyl Ammonium (B1175870) Fluoride (B91410) in Abiotic Environments
The transformation of Tetradecyl trimethyl ammonium fluoride in the environment can be influenced by photolytic and oxidative processes, although direct photolysis is generally considered a slow degradation pathway for many QACs. The absorption of UV radiation by simple alkyltrimethylammonium compounds is limited, which in turn limits the rate of direct photodegradation. However, indirect photolysis, mediated by photosensitizing substances naturally present in surface waters (such as humic acids), can play a role in the transformation of these compounds.
Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive oxygen species like hydroxyl radicals, have been shown to be effective in degrading recalcitrant organic compounds, including surfactants. Processes such as ozonation and UV/H2O2 treatments can lead to the oxidation of the alkyl chain of the tetradecyl trimethyl ammonium cation. These oxidative attacks can result in the formation of a variety of smaller, more polar intermediates and ultimately lead to the mineralization of the compound to carbon dioxide, water, and inorganic ions. The presence of inorganic salts in water can sometimes influence the efficiency of these photocatalytic degradation processes, potentially by anions adsorbing to the surface of photocatalysts.
Adsorption and Mobility of this compound in Abiotic Environmental Compartments (e.g., Soil, Sediments)
The mobility of this compound in the environment is significantly limited by its strong tendency to adsorb to soil and sediment particles. As a cationic surfactant, the positively charged headgroup of the tetradecyl trimethyl ammonium cation readily interacts with negatively charged surfaces of clay minerals and organic matter present in soil and sediments. This electrostatic attraction is a primary driver of its sorption.
Furthermore, the long tetradecyl hydrocarbon chain contributes to hydrophobic interactions with the organic carbon fraction of soil and sediments. The combination of electrostatic and hydrophobic interactions results in high partition coefficients. The extent of adsorption is influenced by several factors, including the organic carbon content of the soil, the type and amount of clay minerals, and the pH of the system. Due to this strong adsorption, this compound is expected to have very low mobility in soil and is unlikely to leach into groundwater. Instead, it will predominantly be found in the solid phase of soil and in sediments of aquatic environments.
| Environmental Compartment | Predominant Interaction | Governing Factors | Expected Mobility |
| Soil | Electrostatic attraction, Hydrophobic partitioning | Organic carbon content, Clay content, pH | Low |
| Sediments | Electrostatic attraction, Hydrophobic partitioning | Organic matter content, Particle size | Low |
| Surface Water | Partitioning to suspended solids | Suspended solids concentration | Low in dissolved phase |
| Groundwater | Limited due to high sorption | Soil properties in overlying layers | Very Low |
Microbial Metabolism of Tetradecyl Trimethyl Ammonium Cation (Focus on Pathways, not Effects)
The primary route for the ultimate degradation of the tetradecyl trimethyl ammonium cation in the environment is through microbial metabolism. Various microorganisms, particularly bacteria such as Pseudomonas species, have demonstrated the ability to biodegrade long-chain QACs. The biodegradation process typically occurs under aerobic conditions.
The initial step in the microbial metabolism of alkyltrimethylammonium salts often involves the enzymatic cleavage of the long alkyl chain from the quaternary nitrogen, a process known as N-dealkylation. This results in the formation of trimethylamine (B31210) and a corresponding long-chain fatty aldehyde or alcohol. Subsequently, the long-chain intermediate enters the beta-oxidation pathway, where it is progressively shortened, yielding acetyl-CoA, which can then enter the citric acid cycle for energy production. Trimethylamine can be further metabolized by other microorganisms.
An alternative pathway involves the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation) or at other positions along the chain, followed by further degradation. For instance, studies on the biodegradation of cetyltrimethylammonium bromide (CTAB), a structurally similar compound, have identified pathways involving initial mono- or di-oxygenation at the α, β, or ω carbons of the alkyl chain. This leads to the formation of intermediates such as palmitic acid, myristic acid, and trimethylamine N-oxide. These metabolic pathways ultimately lead to the complete breakdown of the tetradecyl trimethyl ammonium cation.
| Degradation Pathway | Initial Step | Key Intermediates | Microbial Group Example |
| N-Dealkylation & β-Oxidation | Cleavage of the tetradecyl chain | Trimethylamine, Tetradecanal, Fatty acids | Pseudomonas sp. |
| ω-Oxidation | Oxidation of the terminal methyl group | Dicarboxylic acids | Aerobic bacteria |
| α/β-Carbon Oxidation | Mono-/di-oxygenation of the alkyl chain | Palmitic acid, Myristic acid, Trimethylamine N-oxide | Pseudomonas sp. |
Emerging Research Frontiers and Future Perspectives on Tetradecyl Trimethyl Ammonium Fluoride
Synergistic Interactions of Tetradecyl Trimethyl Ammonium (B1175870) Fluoride (B91410) with Other Chemical Entities in Advanced Systems
The unique structure of tetradecyl trimethyl ammonium fluoride, featuring a long hydrophobic alkyl chain and a hydrophilic headgroup containing a highly electronegative fluoride ion, suggests significant potential for synergistic interactions in various systems. Research into related compounds provides a framework for predicting and exploring these interactions.
Mixed surfactant systems often exhibit properties superior to those of individual components. Studies on combinations of similar cationic surfactants, such as tetradecyltrimethylammonium bromide (C14TAB), with other amphiphiles have demonstrated non-ideal mixing behaviors, leading to enhanced surface activity and modified micellar properties. nih.gov The interaction between the components in these mixed systems can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic. The transition from antagonistic to synergistic interaction can be influenced by factors like the alkyl chain length of the surfactants involved. researchgate.net
For this compound, synergistic interactions could be explored in areas such as:
Enhanced Antimicrobial Formulations: QACs are known for their antimicrobial properties. researchgate.netacs.org The fluoride ion also possesses antimicrobial activity, particularly against cariogenic bacteria. A potential synergistic effect between the QAC cation and the fluoride anion could lead to more potent and broad-spectrum antimicrobial agents. Research on the combination of arginine and fluoride has shown synergistic effects on the microbiota and pathogenicity of dental biofilms, suggesting a promising avenue for similar investigations with QAC-fluoride pairings. nih.gov
Advanced Drug Delivery Systems: The surfactant properties of this compound could be harnessed to form micelles or vesicles for encapsulating and delivering therapeutic agents. Synergistic interactions with co-surfactants, polymers, or the drug molecules themselves could improve encapsulation efficiency, stability, and controlled release profiles.
Catalysis: In phase-transfer catalysis, QACs facilitate the transport of reactants across immiscible phases. The "naked" fluoride ion, when delivered into an organic phase by the quaternary ammonium cation, is a powerful nucleophile and base. mdpi.com This synergistic action is crucial for nucleophilic fluorination reactions, an important process in the synthesis of pharmaceuticals and agrochemicals. helsinki.fi
The table below summarizes potential areas of synergistic research based on the properties of analogous compounds.
| Research Area | Potential Synergistic Partner | Anticipated Outcome |
| Antimicrobial Agents | Other biocides, metal nanoparticles | Broadened spectrum of activity, reduced effective concentration |
| Drug Delivery | Co-surfactants (e.g., non-ionic), polymers | Increased drug loading, enhanced stability of nanocarriers |
| Material Synthesis | Silica (B1680970) precursors, monomers | Templating agents for mesoporous materials, emulsion polymerization stabilizers |
| Phase-Transfer Catalysis | Organic substrates | Enhanced reaction rates and yields in nucleophilic substitution reactions |
Challenges and Opportunities in Scalable Synthesis and Sustainable Application of this compound
The widespread application of this compound hinges on the development of efficient, scalable, and sustainable synthetic methods.
Challenges:
Anhydrous Conditions: A primary challenge in the synthesis of quaternary ammonium fluorides is the preparation of the anhydrous form. mdpi.com The fluoride ion has a strong affinity for water, and hydrated forms are often less reactive in organic synthesis. Methods for preparing anhydrous tetramethylammonium (B1211777) fluoride (TMAF), a related compound, often require rigorous drying under vacuum for extended periods, which can be energy-intensive and difficult to scale. mdpi.com
Purification: The removal of residual starting materials and by-products, such as other halide salts, can be challenging. For instance, in metathesis reactions using potassium fluoride (KF), the final product can be contaminated with the initial chloride salt. mdpi.com
Opportunities:
Novel Synthetic Routes: There is an opportunity to develop new synthetic strategies that circumvent the need for stringent anhydrous conditions or that use more readily available and less hazardous reagents. For example, methods developed for other fluorinating agents, such as using tetramethylammonium tetrafluoroborate (B81430) as a starting material for anion exchange, could be adapted. mdpi.com This particular method is faster and yields a nearly anhydrous product. mdpi.com
Flow Chemistry: Implementing continuous flow processes for synthesis could offer better control over reaction parameters, improve safety, and facilitate easier scaling compared to batch processes.
Sustainable Applications: The development of scalable synthesis will open doors for its use in sustainable applications. As a nucleophilic fluorinating reagent, it could replace harsher or more toxic reagents currently used in industry. helsinki.firesearchgate.net Its potential use in creating durable consumer goods and personal care products aligns with the broad utility of QACs. acs.org
A comparison of potential synthetic methods is outlined below.
| Synthesis Method | Fluoride Source | Key Advantages | Key Challenges |
| Hydroxide (B78521) Neutralization | Hydrofluoric Acid (HF) | Direct route | Use of highly corrosive HF; formation of hydrated product |
| Anion Exchange (Metathesis) | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Avoids HF; uses common fluoride salts | Product contamination with starting halide; requires anhydrous conditions |
| Anion Exchange (Alternative Precursor) | Potassium Fluoride (KF) with Tetradecyltrimethylammonium tetrafluoroborate | Faster process; yields nearly anhydrous product; easier by-product removal | Requires synthesis of the tetrafluoroborate precursor |
Development of Novel Analytical Probes for this compound in Complex Matrices
The detection and quantification of QACs like this compound in environmental and biological samples present significant analytical challenges. acs.org These compounds are found in various matrices, including wastewater, sediment, and human blood, often at low concentrations. acs.orgnih.govumn.edu
Current analytical methods predominantly rely on chromatographic separation coupled with mass spectrometry.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a widely used technique for the determination of QACs in various foodstuffs and environmental samples. rsc.org It offers high sensitivity and selectivity.
Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-ToF-MS): This method provides high-resolution mass data, which is invaluable for identifying unknown QACs and their degradation products in complex samples like estuarine sediments. nih.gov
Despite the power of these methods, challenges remain, including matrix effects where other components in the sample interfere with the ionization of the target analyte, leading to ion suppression. acs.org This necessitates robust sample preparation, extraction, and purification steps. nih.govrsc.org
The development of novel analytical probes offers an opportunity to create simpler, faster, and more field-portable detection methods.
Fluorometric Probes: Research into fluorescent nanoparticles, such as those derived from the Maillard reaction, has shown potential for detecting other classes of compounds like tetracyclines. rsc.org A similar approach could be developed where the interaction of this compound with a specific fluorescent probe leads to a measurable change in fluorescence intensity.
Colorimetric Sensors: New colorimetric methods are being developed for fluoride ion detection. researchgate.net Integrating the selective recognition of the tetradecyl trimethyl ammonium cation could lead to a dual-mode sensor specific for the intact compound.
Ion-Selective Electrodes (ISEs): While ISEs exist for fluoride, developing a highly selective ISE for the large tetradecyl trimethyl ammonium cation in complex matrices would be a significant advancement for real-time monitoring.
The table below summarizes current and emerging analytical techniques.
| Technique | Principle | Limit of Detection (LOD) / Quantification (LOQ) | Application Matrix |
| HPLC-MS/MS | Chromatographic separation followed by mass analysis | LOQ: 10.00 μg L⁻¹ for similar QACs rsc.org | Foodstuffs, environmental samples rsc.org |
| LC-ToF-MS | Chromatographic separation with high-resolution mass spectrometry | Enables identification of non-targeted QACs nih.gov | Environmental sediments nih.gov |
| Ion Chromatography (IC) | Ion-exchange chromatography with conductivity detection | LOD: 0.56 µg/mL for DDAC (a QAC) researchgate.net | Air samples researchgate.net |
| Spectrophotometry | Formation of a colored complex | LOD: 0.53 mg L⁻¹ for a similar QAC cabidigitallibrary.org | Food processing surfaces cabidigitallibrary.org |
| Fluorometric Probes (Emerging) | Analyte-induced change in fluorescence | Potentially very low (ng/mL to pg/mL) | Aqueous samples |
Predictive Modeling and Data Science Applications in Advancing this compound Research
Predictive modeling and data science are becoming indispensable tools in chemical research, enabling the acceleration of discovery and optimization processes.
Molecular Dynamics (MD) Simulations: First-principles molecular dynamics simulations have been used to investigate the thermodynamic, structural, and transport properties of tetramethyl ammonium fluoride. nih.gov These simulations can provide insights into the behavior of the compound in different solvents, its interaction with water, and its thermal stability. nih.gov Applying similar computational methods to this compound could predict its aggregation behavior (micelle formation), interaction with biological membranes, and performance as a phase-transfer catalyst.
Deep Learning and AI: Machine learning models, particularly deep learning, are being used to design and characterize new QACs. researchgate.net By training models on existing data, it is possible to predict the antimicrobial activity, toxicity, and chemical stability of novel QAC structures. This approach could be used to optimize the alkyl chain length or modify the headgroup of this compound to enhance desired properties while minimizing potential adverse effects.
Database Development: The creation of comprehensive databases for QACs and their metabolites is crucial for advancing biomonitoring and understanding their fate in the human body and the environment. acs.orgresearchgate.net A multidimensional database could include chromatographic, mass spectrometric, and ion mobility data, which would aid in the unambiguous identification of this compound and its transformation products in complex samples. researchgate.net
These computational approaches can guide experimental work, reducing the time and resources needed for laboratory synthesis and testing. For example, modeling can prioritize candidate molecules with the highest predicted efficacy and lowest toxicity for further investigation.
Role of this compound in Green Chemistry and Sustainable Chemical Processes
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Quaternary ammonium fluorides, including this compound, have the potential to contribute to several key principles of green chemistry.
Safer Fluorinating Agent: Nucleophilic fluorination is a critical transformation in modern chemistry. helsinki.fi this compound can act as a source of "naked" fluoride ions, which are highly reactive. mdpi.com Using such reagents can be an alternative to traditional fluorinating agents like anhydrous hydrogen fluoride (HF) or sulfur tetrafluoride (SF₄), which are highly toxic and difficult to handle. The waste products from reactions mediated by quaternary ammonium fluorides, mainly other quaternary ammonium salts, are considered to have substantially lower environmental costs. mdpi.comresearchgate.net
Catalysis: The use of this compound as a phase-transfer catalyst can enhance reaction efficiency, allowing reactions to proceed under milder conditions (lower temperature and pressure), thus reducing energy consumption. Catalytic processes are inherently greener than stoichiometric ones as they reduce waste.
Renewable Feedstocks: The long tetradecyl chain could potentially be derived from fatty acids obtained from renewable plant-based oils. Synthesizing surfactants from renewable feedstocks is a key goal in sustainable chemistry.
Designing for Degradation: A significant environmental concern with some QACs is their persistence. acs.org Future research could focus on modifying the structure of this compound to incorporate biodegradable linkages (e.g., ester or amide groups), creating "soft" antimicrobials that perform their function and then decompose into less harmful substances. researchgate.net
Recent advances in green chemistry include the development of environmentally friendly synthetic protocols for other fluorine-containing compounds, such as sulfonyl fluorides, using potassium fluoride as the sole fluorine source to minimize toxic by-products. eurekalert.org This aligns with the potential to develop and utilize this compound in processes that are more atom-economical and generate less hazardous waste, contributing to a more sustainable chemical industry. acs.org
Q & A
Q. What are the recommended methods for synthesizing TTAF with high purity, and how can its structural integrity be validated?
TTAF can be synthesized via quaternization of tetradecylamine with methyl halides followed by anion exchange to replace halides (e.g., Br⁻ or Cl⁻) with fluoride ions . Purification often involves column chromatography (silica gel, eluting with THF/ethanol mixtures) and recrystallization from anhydrous solvents to remove unreacted precursors . Structural validation requires NMR (¹H/¹³C) to confirm alkyl chain integrity and quaternary ammonium formation, while FTIR can verify the absence of residual halides. Fluoride ion presence can be confirmed via ion-selective electrodes or ion chromatography .
Q. What safety protocols are critical for handling TTAF in laboratory settings?
TTAF is hygroscopic and may decompose under heat or moisture to release toxic hydrogen fluoride (HF) . Safety measures include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and handling.
- Storage : Airtight containers under inert gas (e.g., argon) at 2–8°C .
- Spill Management : Neutralize spills with calcium carbonate to immobilize fluoride ions, followed by disposal as hazardous waste .
Q. How can the critical micelle concentration (CMC) of TTAF be experimentally determined?
The CMC is typically measured using:
- Surface Tensionmetry : Plot surface tension vs. log[TTAF concentration]; the inflection point indicates CMC.
- Conductivity : A sharp change in slope corresponds to micelle formation .
- Fluorescence Spectroscopy : Pyrene polarity-sensitive emission shifts (I₁/I₃ ratio) identify CMC . Comparative studies with TTAB (CMC ~3.5 mM) suggest TTAF may have a lower CMC due to fluoride’s smaller ionic radius .
Advanced Research Questions
Q. What experimental designs are suitable for studying TTAF’s interactions with biomacromolecules (e.g., proteins or DNA)?
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between TTAF and biomolecules.
- Circular Dichroism (CD) : Monitor conformational changes in proteins/DNA upon TTAF interaction.
- Dynamic Light Scattering (DLS) : Assess aggregate size changes in surfactant-biomolecule complexes . Recent work with TTAB in silica sol probes (e.g., Cd²⁺ detection) suggests TTAF’s fluoride ion could enhance sensitivity in similar assays .
Q. How does TTAF’s fluoride ion influence its catalytic or permeation-enhancing properties compared to halide analogs?
Fluoride’s low polarizability and high electronegativity enable "naked" ion behavior, enhancing its role as a weak base or nucleophile in organic reactions . For example:
- Permeation Enhancement : Fluoride ions disrupt lipid bilayers more effectively than Br⁻/Cl⁻, making TTAF a candidate for drug delivery systems.
- Catalysis : In Suzuki-Miyaura couplings, TTAF’s fluoride may stabilize intermediates better than bromide analogs. Experimental validation requires comparative kinetics studies and mass spectrometry to track reaction pathways .
Q. How can researchers resolve contradictions in surfactant behavior between TTAF and other quaternary ammonium salts (e.g., TTAB or CTAB)?
Discrepancies often arise from ion-specific effects (Hofmeister series) and hydration dynamics. Strategies include:
- Zeta Potential Measurements : Compare surface charge of micelles to assess ion adsorption.
- Small-Angle X-ray Scattering (SAXS) : Study micelle morphology differences.
- Molecular Dynamics Simulations : Model fluoride vs. bromide interactions with water and solutes. For instance, TTAB and SDS showed identical fluid dynamics in rivulet flow experiments, but TTAF may deviate due to fluoride’s unique hydration .
Data Contradictions and Validation
- Thermal Decomposition : While TTAB decomposes to HBr, TTAF releases HF above 150°C, requiring TGA-FTIR coupling to monitor gas evolution .
- Environmental Impact : Fluoride’s persistence in water systems necessitates ICP-MS validation for ecotoxicity studies, contrasting with bromide’s lower bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
